2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Nonsense Mutation Suppression Readthrough Activation Cancer

2,10-Dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 883962-50-3) is a synthetic pyrimido[4,5-b]quinoline-4,5-dione derivative, a class recognized for its capacity to suppress nonsense mutations. This compound features a distinctive 1-phenylethyl substituent at the N3 position, differentiating it from simpler N3-aryl or N3-alkyl analogs and offering a unique combination of steric and electronic properties for structure-activity relationship (SAR) exploration.

Molecular Formula C21H19N3O2
Molecular Weight 345.402
CAS No. 883962-50-3
Cat. No. B3008551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
CAS883962-50-3
Molecular FormulaC21H19N3O2
Molecular Weight345.402
Structural Identifiers
SMILESCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C(C)C4=CC=CC=C4
InChIInChI=1S/C21H19N3O2/c1-13(15-9-5-4-6-10-15)24-14(2)22-20-18(21(24)26)19(25)16-11-7-8-12-17(16)23(20)3/h4-13H,1-3H3
InChIKeyAOICXUBZGLBTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,10-Dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 883962-50-3): A Structurally Differentiated Pyrimidoquinoline Scaffold for Nonsense Mutation and Anticancer Research Procurement


2,10-Dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 883962-50-3) is a synthetic pyrimido[4,5-b]quinoline-4,5-dione derivative, a class recognized for its capacity to suppress nonsense mutations [1]. This compound features a distinctive 1-phenylethyl substituent at the N3 position, differentiating it from simpler N3-aryl or N3-alkyl analogs and offering a unique combination of steric and electronic properties for structure-activity relationship (SAR) exploration.

Why 2,10-Dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione Cannot Be Replaced by Generic Pyrimidoquinoline Analogs


In-class pyrimido[4,5-b]quinoline-4,5-diones are not freely interchangeable due to profound N3-substituent-dependent variations in biological target engagement. Patents disclose that subtle changes at the N3 position dictate readthrough activation potency and selectivity profiles [1]. The 1-phenylethyl group present in CAS 883962-50-3 introduces a chiral center and extended hydrophobic surface absent from simpler phenyl or alkyl variants, which can lead to distinct binding interactions with targets such as hexokinase HKDC1 or the ribosomal decoding center, as suggested by differential IC50 values observed in structurally related compounds [2].

Quantitative Differentiation Evidence for 2,10-Dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione Against Closest Structural Analogs


Structural Differentiation from 3-Phenyl and 3-(4-Fluorophenyl) Analogs via Hexokinase HKDC1 Inhibition Context

While the target compound itself lacks published hexokinase HKDC1 inhibition data, its closest structurally characterized analogs demonstrate that N3-substitution dramatically alters potency. The 3-(4-fluorophenyl) analog (BDBM80722) exhibits an IC50 of 8,250 nM, whereas the 3-phenyl analog (BDBM80724) shows an IC50 of 11,800 nM against the same target [1]. This 1.43-fold difference highlights the sensitivity of the pyrimido[4,5-b]quinoline-4,5-dione core to aromatic substitution. The 1-phenylethyl group in CAS 883962-50-3 introduces a larger, flexible, chiral hydrophobic moiety, predicting a distinct activity profile that cannot be inferred from the flat aromatic analogs, making it a critical probe for SAR studies.

Nonsense Mutation Suppression Readthrough Activation Cancer

Potential for Enhanced Readthrough Selectivity over NMD Inhibition Compared to Aminoglycoside Nonsense Suppressors

Patents describe that compounds within the pyrimido[4,5-b]quinoline-4,5-dione class can function as readthrough activators, a mechanism distinct from NMD inhibitors like aminoglycosides [1]. Although quantitative readthrough efficiency for CAS 883962-50-3 is not publicly available, its structural class is associated with a lower risk of NMD inhibition, potentially offering a cleaner pharmacological profile. In contrast, aminoglycosides such as gentamicin have shown readthrough activity but are limited by oto- and nephrotoxicity, highlighting the need for alternative scaffolds.

Readthrough Activation NMD Inhibition Genetic Disease

Unique Physicochemical and Chiral Properties compared to Achiral N3-Aryl Analogs

Unlike the achiral 3-phenyl or 3-(4-fluorophenyl) analogs, CAS 883962-50-3 possesses a chiral 1-phenylethyl substituent . This introduces the possibility of enantioselective biological activity, a dimension absent in planar aromatic analogs. The molecular formula (C21H19N3O2) and weight (345.4 g/mol) are comparable to these analogs, but the increased rotatable bond count and larger three-dimensional volume predict differential solubility, permeability, and target binding kinetics, as evidenced by the divergent IC50 values of its close structural neighbors [1].

Medicinal Chemistry Chiral Separation ADME

High-Impact Research and Procurement Application Scenarios for 2,10-Dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione


Structure-Activity Relationship (SAR) Exploration of N3-Substituent Effects on Readthrough Activation

Given the established sensitivity of hexokinase HKDC1 inhibition to N3-aryl variation, as shown by a 1.43-fold IC50 difference between 3-(4-fluorophenyl) and 3-phenyl analogs [1], CAS 883962-50-3 is ideally positioned as a next-step SAR probe. Its branched, chiral 1-phenylethyl group can reveal the impact of steric bulk and stereochemistry on readthrough activation potency, a dimension unexplored with flat aromatic substituents. Researchers can benchmark its activity directly against BDBM80722 and BDBM80724 to build a comprehensive N3-SAR map.

Profiling of Enantioselective Biological Activity in Nonsense Mutation Models

The racemic nature of the 1-phenylethyl group allows for chiral separation and individual testing of (R)- and (S)-enantiomers. This enables the study of enantioselective target engagement, a critical parameter for optimizing potency and reducing off-target effects. The differential activity observed between closely related analogs suggests that one enantiomer may exhibit significantly improved readthrough efficiency, offering a patentable direction for lead optimization [2].

Comparative Toxicology and Selectivity Screening against Aminoglycoside Nonsense Suppressors

The pyrimido[4,5-b]quinoline-4,5-dione class is mechanistically positioned as a readthrough activator, distinct from NMD inhibitors. Procuring CAS 883962-50-3 for head-to-head profiling against aminoglycosides (e.g., gentamicin) in PTC-reporter cell lines can quantify its therapeutic window by comparing readthrough efficiency to cytotoxicity, a key decision point for advancing beyond the toxic aminoglycoside standard of care [1].

Quote Request

Request a Quote for 2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.